Cas no 476626-03-6 (4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide)

4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide
- Benzamide, N-[4-(2,4-dimethylphenyl)-2-thiazolyl]-4-[(di-2-propen-1-ylamino)sulfonyl]-
- Oprea1_263613
- F0715-0030
- 4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- 476626-03-6
- 4-(N,N-diallylsulfamoyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide
- 4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
- AKOS024598112
-
- Inchi: 1S/C24H25N3O3S2/c1-5-13-27(14-6-2)32(29,30)20-10-8-19(9-11-20)23(28)26-24-25-22(16-31-24)21-12-7-17(3)15-18(21)4/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,25,26,28)
- InChI Key: SCJSOAVKAZHEEY-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=CC=C(C)C=C2C)=CS1)(=O)C1=CC=C(S(N(CC=C)CC=C)(=O)=O)C=C1
Computed Properties
- Exact Mass: 467.13373402g/mol
- Monoisotopic Mass: 467.13373402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 9
- Complexity: 749
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 116Ų
- XLogP3: 4.9
Experimental Properties
- Density: 1.261±0.06 g/cm3(Predicted)
- pka: 6.45±0.50(Predicted)
4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0715-0030-10μmol |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
476626-03-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0715-0030-5μmol |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
476626-03-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0715-0030-2mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
476626-03-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0715-0030-2μmol |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
476626-03-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0715-0030-20μmol |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
476626-03-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0715-0030-5mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
476626-03-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0715-0030-40mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
476626-03-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0715-0030-20mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
476626-03-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0715-0030-50mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
476626-03-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0715-0030-3mg |
4-[bis(prop-2-en-1-yl)sulfamoyl]-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide |
476626-03-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide Related Literature
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Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
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Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
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Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
Additional information on 4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide
Introduction to 4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide (CAS No. 476626-03-6)
4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 476626-03-6, represents a novel molecular entity with a unique structural framework that combines various pharmacophoric elements. The presence of multiple functional groups, including sulfamoyl and benzamide moieties, alongside a 1,3-thiazole core, suggests potential biological activity and makes it a subject of interest for further investigation.
The chemical structure of this compound is characterized by its intricate arrangement of atoms and bonds. The bis(prop-2-en-1-yl) substituents contribute to the compound's hydrophobicity and may influence its solubility and interaction with biological targets. The combination of these features positions the molecule as a promising candidate for drug discovery and development. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mode of interaction of such compounds with biological receptors, which is crucial for understanding their potential therapeutic effects.
In the realm of pharmaceutical research, the development of new molecular entities often involves modifying existing scaffolds to enhance pharmacological properties. The 1,3-thiazole ring is a well-known pharmacophore found in numerous bioactive compounds, including antiviral, antibacterial, and anticancer agents. Its incorporation into the molecular structure of 4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide may contribute to its biological activity by facilitating interactions with specific enzymes or receptors.
The sulfamoyl group (-SO₂NH₂) is another key functional moiety that often plays a critical role in drug design. Sulfamoyl derivatives are known for their diverse biological activities, ranging from antimicrobial to anti-inflammatory effects. In this compound, the sulfamoyl group is linked to the propenyl side chains, which may modulate its reactivity and binding properties. The benzamide moiety further enhances the complexity of the molecule, potentially contributing to its stability and bioavailability.
The presence of the 2,4-dimethylphenyl group in the N-position of the benzamide suggests that this compound may exhibit selective binding properties. Dimethylphenyl groups are often used in drug design to improve lipophilicity and metabolic stability. The combination of these structural elements makes 4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide a versatile molecule with potential applications in various therapeutic areas.
Recent studies have highlighted the importance of understanding the structural determinants of biological activity in drug discovery. Computational methods such as molecular dynamics simulations and quantum mechanical calculations have been employed to elucidate the interactions between this compound and potential biological targets. These studies have provided valuable insights into how modifications in the molecular structure can influence pharmacological properties.
The synthesis of 4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the complex framework of this molecule efficiently. The synthesis process also emphasizes the importance of green chemistry principles to minimize environmental impact and improve sustainability.
In conclusion, 4-bis(prop-2-en-1-yl)sulfamoyl-N-4-(2,4-dimethylphenyl)-1,3-thiazol-2-ylbenzamide represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activity make it an intriguing subject for future studies aimed at developing novel therapeutic agents. As research in medicinal chemistry continues to evolve, compounds like this one will play a crucial role in advancing our understanding of disease mechanisms and developing effective treatments.
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